molecular formula C10H13ClFNO B6272179 (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride CAS No. 1955558-04-9

(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride

Cat. No. B6272179
CAS RN: 1955558-04-9
M. Wt: 217.7
InChI Key:
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Description

(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride, also known as FDH-BH, is an organic compound commonly used in scientific research applications. FDH-BH is a derivative of benzopyran, a type of heterocyclic compound composed of a six-membered ring containing one oxygen atom and four carbon atoms. FDH-BH is a colorless, odorless crystalline powder that is soluble in water and has a melting point of approximately 130°C.

Scientific Research Applications

(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride is used in a variety of scientific research applications, including studies of the biochemical and physiological effects of drugs, as well as in the synthesis of novel compounds. (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. It has also been used in the synthesis of new drugs, as well as in the study of the pharmacokinetics of drugs.

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the preparation and application of smoothened (smo) inhibitors . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .

Mode of Action

Based on its potential use in smo inhibitors, it can be hypothesized that it may interact with the smo protein, thereby inhibiting the hedgehog signaling pathway .

Biochemical Pathways

The compound potentially affects the Hedgehog signaling pathway by inhibiting the Smo protein . This pathway plays a key role in the regulation of cell growth and differentiation. Inhibition of this pathway can lead to altered cell growth and differentiation patterns.

Pharmacokinetics

It is known that similar compounds have good solubility in non-polar solvents, but poor solubility in polar solvents . This could potentially impact the bioavailability of the compound.

Result of Action

Given its potential role as a smo inhibitor, it may lead to altered cell growth and differentiation patterns by inhibiting the hedgehog signaling pathway .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride. For instance, the solubility of the compound in different solvents suggests that it may be more effective in non-polar environments . Additionally, factors such as pH, temperature, and presence of other molecules can also impact the compound’s action.

Advantages and Limitations for Lab Experiments

The use of (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride in laboratory experiments has several advantages. (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride is relatively easy to synthesize and is relatively stable in solution. Additionally, (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride can be used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system.
The use of (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride in laboratory experiments also has several limitations. (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride is relatively expensive, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride in scientific research. One potential direction is the use of (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride in the study of the effects of drugs on the immune system. Additionally, (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride could be used in the study of the effects of drugs on the metabolism of cells, as well as in the study of the effects of drugs on gene expression. Finally, (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride could be used in the development of novel drugs and drug delivery systems.

Synthesis Methods

(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 6-fluoro-3,4-dihydro-2H-1-benzopyran with methanamine hydrochloride in the presence of an acid catalyst. The resulting product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride involves the reaction of 6-fluoro-2-hydroxy-3,4-dihydro-1-benzopyran with methanesulfonyl chloride, followed by reduction with lithium aluminum hydride and subsequent reaction with ammonium chloride to form the final product as a hydrochloride salt.", "Starting Materials": [ "6-fluoro-2-hydroxy-3,4-dihydro-1-benzopyran", "methanesulfonyl chloride", "lithium aluminum hydride", "ammonium chloride", "hydrochloric acid", "diethyl ether", "dichloromethane", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: 6-fluoro-2-hydroxy-3,4-dihydro-1-benzopyran is dissolved in dichloromethane and cooled to 0°C. Methanesulfonyl chloride is added dropwise to the solution with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.", "Step 2: The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the intermediate product, 6-fluoro-2-methanesulfonyloxy-3,4-dihydro-1-benzopyran.", "Step 3: The intermediate product is dissolved in diethyl ether and added dropwise to a solution of lithium aluminum hydride in diethyl ether. The reaction mixture is stirred at room temperature for 2 hours and then quenched with saturated sodium chloride solution.", "Step 4: The mixture is extracted with dichloromethane and the organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the amine intermediate, (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine.", "Step 5: The amine intermediate is dissolved in hydrochloric acid and ammonium chloride is added. The mixture is stirred at room temperature for 2 hours and then concentrated under reduced pressure. The resulting solid is washed with diethyl ether and dried under vacuum to yield the final product, (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride." ] }

CAS RN

1955558-04-9

Product Name

(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride

Molecular Formula

C10H13ClFNO

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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